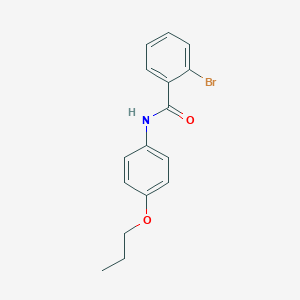

4-(Allyloxy)-3-bromobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Allyloxy)benzoic acid is a compound with the formula C10H10O3 . It appears as a white to light yellow powder . The compound has a molecular weight of 178.18 .

Synthesis Analysis

While specific synthesis methods for 4-(Allyloxy)-3-bromobenzoic acid are not available, a similar compound, 4-allyloxybenzaldehyde, has been synthesized through allylation reaction of 4–hydroxybenzaldehyde .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include characteristics such as mass, color, volume, and how it reacts with other substances . For 4-(Allyloxy)benzoic acid, it has a melting point of 163-166°C .Applications De Recherche Scientifique

Brominated Compounds in Research

Brominated compounds, like "4-(Allyloxy)-3-bromobenzoic acid", are frequently studied for their applications in materials science, organic synthesis, and environmental sciences. For example, novel brominated flame retardants have been reviewed for their occurrence in indoor air, dust, consumer goods, and food. These studies highlight the importance of understanding the environmental impact, toxicity, and behavior of brominated compounds in various settings (Zuiderveen, Slootweg, & de Boer, 2020).

Aromatic Acids in Medicinal Chemistry

Aromatic acids, such as benzoic acid derivatives, have been extensively researched for their pharmacological properties. For instance, gallic acid, a trihydroxybenzoic acid, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. Research in this area aims to understand the mechanisms of action and potential therapeutic applications of these compounds in treating oxidative stress-related diseases (Gao, Hu, Hu, & Yang, 2019).

Advanced Synthesis Techniques

The synthesis and functionalization of aromatic compounds, including brominated benzoic acids, are crucial in developing new materials and pharmaceuticals. For instance, the selective functionalization of saturated C-H bonds with metalloporphyrin catalysts represents a significant area of research, facilitating the development of novel synthetic routes for complex organic molecules (Che, Lo, Zhou, & Huang, 2011).

Environmental and Health Assessments

The environmental persistence and potential health effects of brominated compounds and aromatic acids necessitate thorough assessments. For example, the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed to understand their impact better and address the need for further research to assess potential risks (Birnbaum, Staskal, & Diliberto, 2003).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

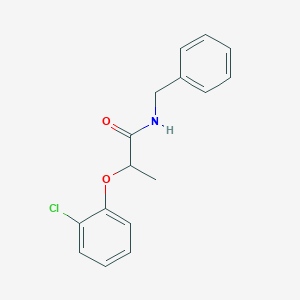

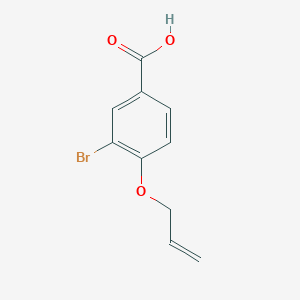

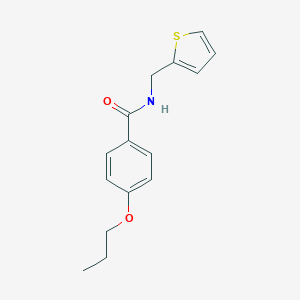

3-bromo-4-prop-2-enoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAFFARJBVTYGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B496017.png)

![2-(2-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B496018.png)

![2-(3-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B496020.png)

![2-[(2-Butoxybenzoyl)amino]benzamide](/img/structure/B496031.png)

![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B496037.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-butoxybenzamide](/img/structure/B496038.png)